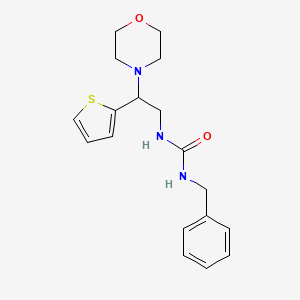

1-Benzyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a new polyheterocyclic compound synthesized via a one-pot process .

Synthesis Analysis

The synthesis involves an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process . This process uses toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield by up to 73%, while decreasing the reaction time to less than one hour .Molecular Structure Analysis

The product was fully characterized by its physicochemical properties and using spectroscopic techniques (IR, HRMS and NMR) .Chemical Reactions Analysis

The synthesis of this compound involves multicomponent reactions (MCRs), which are convergent one-pot processes in which at least three substrates are sequentially combined to synthesize products incorporating most of the atoms coming from the reagents .Physical And Chemical Properties Analysis

The compound was characterized by its physicochemical properties and using spectroscopic techniques .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Synthesis of Polyheterocyclic Compounds

This compound is utilized in the synthesis of new polyheterocyclic compounds through multicomponent reactions (MCRs). These reactions are efficient one-pot processes that combine at least three substrates to create complex molecules that incorporate most of the atoms from the reagents . The synthesized polyheterocycles have significant potential in medicinal chemistry due to their structural complexity and biological activity.

Pharmaceutical Industry: Antifungal Agents

Derivatives of this compound have been designed and synthesized with the aim of discovering novel molecules with potent antifungal activity . The antifungal properties of these derivatives make them valuable for the development of new treatments against fungal infections, which are a growing concern in the pharmaceutical industry.

Chemical Synthesis: Ugi-Zhu Three-Component Reaction

The compound serves as a key intermediate in the Ugi-Zhu three-component reaction. This reaction is coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process, which is a powerful tool for constructing complex molecules with high yields and in shorter reaction times .

Catalysis: Lewis Acid Catalysis

In the synthesis process, Lewis acid catalysts like ytterbium (III) triflate are used to increase the overall yield and decrease the reaction time. The compound’s role in such catalytic processes highlights its importance in enhancing the efficiency of chemical reactions .

Spectroscopy: Characterization of New Compounds

After synthesis, the compound is characterized using various spectroscopic techniques such as Infrared (IR), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) . These techniques are essential for confirming the structure and purity of the synthesized compounds, which is crucial for further application in scientific research.

Direcciones Futuras

The wide diversity of MCR products is due to the modularity of the stereoelectronic nature of reagents by modifying their structural decoration but retaining the main functional groups . This suggests potential for further exploration and development in various fields of science and technology, particularly in pharmacochemical and pharmaceutical industries .

Propiedades

IUPAC Name |

1-benzyl-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-18(19-13-15-5-2-1-3-6-15)20-14-16(17-7-4-12-24-17)21-8-10-23-11-9-21/h1-7,12,16H,8-11,13-14H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPIUQJVCZAKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NCC2=CC=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methylbenzo[d]isothiazol-3-amine](/img/structure/B2850652.png)

![N-(2-oxo-2-((1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)amino)ethyl)benzamide](/img/structure/B2850654.png)

![N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2850658.png)

![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2850664.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850667.png)

![1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2850670.png)